Cas no 3001-15-8 (4,4'-Diiodobiphenyl)

4,4'-Diiodobiphenyl 化学的及び物理的性質

名前と識別子

-

- 4,4'-Diiodobiphenyl

- 4,4'-Diiodo-1,1'-biphenyl

- 4,4'-diiodo-1'-biphenyl

- P,P'-Diiodobiphenyl

- 4-(4'-IODOPHENYL)IODOBENZENE

- 4,4`-Diiodobiphenyl

- 4,4′-Diiodobiphenyl

- 4,4-Diiodobiphenyl

- DIBP

- 4,4‘-Diiodobiphenyl

- Biphenyl,4,4'-diiodo- (6CI,7CI,8CI)

- 1,1'-Biphenyl,4,4'-diiodo-

- 4,4'-Diiododiphenyl

- 1,1'-Biphenyl, 4,4'-diiodo-

- 1-iodo-4-(4-iodophenyl)benzene

- GPYDMVZCPRONLW-UHFFFAOYSA-N

- 4-iodo-1-(4-iodophenyl)benzene

- diiodobiphenyl

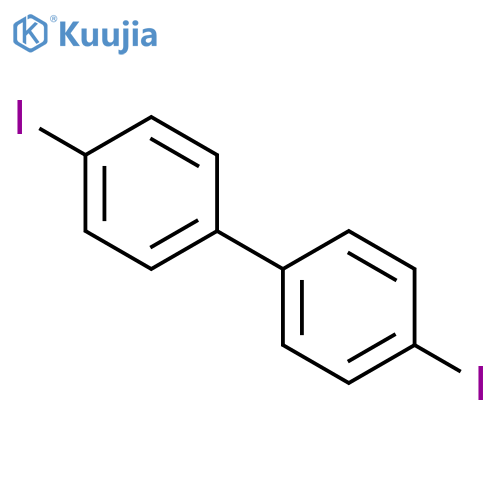

- C12H8I2

- p,p'-Dijoddiphenyl

- PubChem8918

- 4,4'-Diidobiphenyl

- 4,4;-Diiodobiphenyl

- 4,4'-diiodo-biphenyl

- 4,4\\'-Diiodobiphenyl

- Biphenyl, 4,4'-diiodo

- 4,4-diiodo-1,1-biphenyl

- 4,4'-DIODO

- EINECS 221-080-5

- AKOS003595921

- MFCD00001057

- D2315

- CS-W013864

- A820143

- DTXSID5062766

- SCHEMBL66792

- LLR69F3JMZ

- Q-101203

- AM20040132

- 4,4'-Diiodo-1,1'-biphenyl #

- NS00009390

- AS-14551

- FT-0617059

- 3001-15-8

- AC-6382

- 4,4 inverted exclamation marka-diiodobiphenyl

- D70363

- 4,4'-Diiodobiphenyl, technical grade, 90%

- SY029961

- DB-028635

- 4,4 inverted exclamation mark -Diiodobiphenyl

- DTXCID1038115

- 1,1'Biphenyl, 4,4'diiodo

- STK034951

- 4,4'Diiodo1,1'biphenyl

-

- MDL: MFCD00001057

- インチ: 1S/C12H8I2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H

- InChIKey: GPYDMVZCPRONLW-UHFFFAOYSA-N

- ほほえんだ: IC1C([H])=C([H])C(=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[H])I

計算された属性

- せいみつぶんしりょう: 405.87154g/mol

- ひょうめんでんか: 0

- XLogP3: 5.7

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 回転可能化学結合数: 1

- どういたいしつりょう: 405.87154g/mol

- 単一同位体質量: 405.87154g/mol

- 水素結合トポロジー分子極性表面積: 0Ų

- 重原子数: 14

- 複雑さ: 145

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 薄い黄色から薄い灰色の粉末

- 密度みつど: 2.0410

- ゆうかいてん: 206.0 to 209.0 deg-C

- ふってん: 380.9 °C at 760 mmHg

- フラッシュポイント: 380.9 °C at 760 mmHg

- 屈折率: 1.697

- ようかいど: Soluble in hot Toluene(very faint turbidity).

- PSA: 0.00000

- LogP: 4.56280

- かんど: Light Sensitive

- ようかいせい: アルコールに可溶

4,4'-Diiodobiphenyl セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302,H312,H332

- 警告文: P280

- 危険物輸送番号:UN 3152 9/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22

- セキュリティの説明: S36-S37-S26

-

危険物標識:

- 危険レベル:9

- リスク用語:R20/21/22

- TSCA:T

- セキュリティ用語:9

- 包装カテゴリ:II

- 包装グループ:II

- 危険レベル:9

- 包装等級:II

4,4'-Diiodobiphenyl 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

4,4'-Diiodobiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 419643-100G |

4,4'-Diiodobiphenyl, 98% |

3001-15-8 | 98% | 100G |

¥ 756 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004179-25g |

4,4'-Diiodobiphenyl |

3001-15-8 | 98% | 25g |

¥94 | 2024-05-24 | |

| Apollo Scientific | OR6696-25g |

4,4'-Diiodobiphenyl |

3001-15-8 | 98% | 25g |

£59.00 | 2025-02-20 | |

| eNovation Chemicals LLC | D955876-500g |

4,4'-Diiodo-1,1'-biphenyl |

3001-15-8 | 95%+ | 500g |

$230 | 2023-05-17 | |

| abcr | AB133948-25 g |

4,4'-Diiodobiphenyl, 98%; . |

3001-15-8 | 98% | 25g |

€56.50 | 2023-05-10 | |

| Apollo Scientific | OR6696-100g |

4,4'-Diiodobiphenyl |

3001-15-8 | 98% | 100g |

£143.00 | 2025-02-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D111117-500g |

4,4'-Diiodobiphenyl |

3001-15-8 | 98% | 500g |

¥1399.90 | 2023-09-03 | |

| Fluorochem | 080260-1g |

4,4'-Diiodobiphenyl |

3001-15-8 | 98% | 1g |

£10.00 | 2022-03-01 | |

| TRC | D494130-25g |

4,4'-Diiodobiphenyl |

3001-15-8 | 25g |

$ 80.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1028744-25g |

4,4'-Diiodo-1,1'-biphenyl |

3001-15-8 | 98% | 25g |

¥91.00 | 2024-08-02 |

4,4'-Diiodobiphenyl サプライヤー

4,4'-Diiodobiphenyl 関連文献

-

Paul J. Low,Michael A. J. Paterson,Andrés E. Goeta,Dmitry S. Yufit,Judith A. K. Howard,Julian C. Cherryman,Daniel R. Tackley,Bev Brown J. Mater. Chem. 2004 14 2516

-

2. Constructing hybrid porous polymers from cubic octavinylsilsequioxane and planar halogenated benzeneDengxu Wang,Wenyan Yang,Shengyu Feng,Hongzhi Liu Polym. Chem. 2014 5 3634

-

Angeliki Giannoulis,Katrin Ackermann,Alexey Bogdanov,David B. Cordes,Catherine Higgins,Joshua Ward,Alexandra M. Z. Slawin,James E. Taylor,Bela E. Bode Org. Biomol. Chem. 2023 21 375

-

Yuntian Yang,Fengchun Chen,Xizhe Tian,Tie Chen,Lixin Wu,Long Yi Jin Soft Matter 2019 15 6718

-

Bolyong Kim,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Polym. Chem. 2015 6 7363

-

Paul J. Low,Michael A. J. Paterson,Dmitry S. Yufit,Judith A. K. Howard,Julian C. Cherryman,Daniel R. Tackley,Robert Brook,Bev Brown J. Mater. Chem. 2005 15 2304

-

Keyan Bai,Shumeng Wang,Lei Zhao,Junqiao Ding,Lixiang Wang Polym. Chem. 2017 8 2182

-

Xiangfei Kong,Hongkang Gong,Peng Liu,Wei Yao,Zheng Liu,Guixia Wang,Shufen Zhang,Zhiqun He New J. Chem. 2018 42 3211

-

9. Accessible bidentate diol functionality within highly ordered composite periodic mesoporous organosilicasLacey M. Reid,Gang Wu,Cathleen M. Crudden New J. Chem. 2016 40 6487

-

Angeliki Giannoulis,Katrin Ackermann,Alexey Bogdanov,David B. Cordes,Catherine Higgins,Joshua Ward,Alexandra M. Z. Slawin,James E. Taylor,Bela E. Bode Org. Biomol. Chem. 2023 21 375

4,4'-Diiodobiphenylに関する追加情報

Introduction to 4,4'-Diiodobiphenyl (CAS No. 3001-15-8)

4,4'-Diiodobiphenyl, with the chemical formula C12H8I2 and CAS number 3001-15-8, is a significant organic compound widely utilized in various scientific and industrial applications. This biphenyl derivative features two iodine atoms substituting at the para positions of the biphenyl core, making it a valuable intermediate in synthetic chemistry, material science, and pharmaceutical research.

The molecular structure of 4,4'-Diiodobiphenyl consists of two benzene rings connected by a central single bond, with iodine atoms attached to each ring at the 4th position. This unique arrangement imparts distinct electronic and steric properties, making it a versatile building block for more complex molecules. The presence of two iodine atoms enhances its reactivity, enabling various coupling reactions such as Suzuki-Miyaura cross-coupling, which is pivotal in constructing biaryl compounds.

In recent years, 4,4'-Diiodobiphenyl has garnered attention in the field of organic electronics due to its ability to form stable conjugated systems. Its applications in this domain include the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and charge transport materials. The electron-withdrawing nature of iodine atoms improves charge mobility, making it an attractive candidate for enhancing device performance.

Moreover, 4,4'-Diiodobiphenyl serves as a crucial intermediate in pharmaceutical synthesis. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various diseases. For instance, recent studies have demonstrated its role in synthesizing kinase inhibitors and antiviral compounds. The compound’s ability to undergo selective functionalization allows chemists to tailor molecular structures for improved pharmacological activity.

The synthesis of 4,4'-Diiodobiphenyl typically involves the iodination of biphenyl using iodine monochloride or molecular iodine in the presence of a catalyst. Advances in catalytic systems have enabled more efficient and environmentally friendly production methods, reducing byproduct formation and improving yield. These innovations align with the growing emphasis on sustainable chemistry practices in industrial applications.

From an industrial perspective, 4,4'-Diiodobiphenyl finds utility in polymer science as a monomer or cross-linking agent. Its incorporation into polymer matrices enhances thermal stability and mechanical strength, making it valuable for high-performance materials used in aerospace and automotive industries. The compound’s compatibility with various polymerization techniques further broadens its industrial applicability.

Recent research has also explored the photophysical properties of 4,4'-Diiodobiphenyl, revealing its potential as a photosensitizer in photocatalytic reactions. Studies indicate that its excited-state dynamics can facilitate efficient energy transfer processes, opening new avenues for applications in solar energy conversion and chemical synthesis.

In conclusion, 4,4'-Diiodobiphenyl (CAS No. 3001-15-8) is a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its role as a synthetic intermediate, electronic material component, and pharmaceutical precursor underscores its importance in modern chemistry. As research continues to uncover new applications and refine synthetic methodologies, the significance of this compound is expected to grow further.

3001-15-8 (4,4'-Diiodobiphenyl) 関連製品

- 20442-79-9(1,1'-Biphenyl, 3-iodo-)

- 55290-86-3(4-Iodo-4'-methylbiphenyl)

- 87666-86-2(5'-Iodo-m-terphenyl)

- 1591-31-7(4-Iodobiphenyl)

- 371-11-9(4-Iodotoluene difluoride)

- 855239-61-1(3,3''-Diiodo-5'-(3-iodophenyl)-1,1':3',1''-terphenyl)

- 92-94-4(4-phenyl-1,1'-biphenyl)

- 151417-38-8(4,4''-Diiodo-5'-(4-iodophenyl)-1,1':3',1''-terphenyl)

- 19053-14-6(4,4''-Diiodo-p-terphenyl)

- 1534819-83-4(2-(2-bromo-5-methylphenyl)propanoic acid)